

A comparative analysis of the spectral data of 4-Benzylideneaminophenol derivatives

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Compound of Interest

Compound Name: 4-Benzylideneaminophenol

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A Comparative Guide to the Spectral Data of 4-Benzylideneaminophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for a series of **4-Benzylideneaminophenol** Schiff base derivatives. These compounds are of significant interest due to their synthetic adaptability and wide range of biological activities, including antimicrobial and antioxidant properties.^[1] The defining feature of these molecules is the azomethine or imine group ($-\text{CH}=\text{N}-$), which is formed through the condensation of 4-aminophenol with various substituted aldehydes.^{[1][2]} This analysis focuses on the characterization of their molecular structures using Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and the experimental protocols for their synthesis.

Experimental Protocols

General Synthesis of (E)-4-(Benzylideneamino)phenol Derivatives:

The synthesis of **4-Benzylideneaminophenol** derivatives is typically achieved through a condensation reaction between 4-aminophenol and a substituted aldehyde.^{[1][2]} A common and effective protocol is as follows:

- **Reactant Preparation:** Equimolar amounts (e.g., 0.01 mol) of 4-aminophenol and the desired aldehyde (e.g., 5-bromothiophene-2-carbaldehyde) are prepared.[1]
- **Dissolution:** The reactants are dissolved in a suitable solvent, typically absolute ethanol or methanol (e.g., 30 mL), in a round-bottom flask.[1][2]
- **Catalysis (Optional but common):** A few drops of a catalyst, such as glacial acetic acid, can be added to the mixture to facilitate the reaction.[2]
- **Reaction:** The mixture is stirred at room temperature or heated under reflux. The progress of the reaction is monitored using Thin-Layer Chromatography (TLC) with an appropriate eluent system, such as a 10:90 (v/v) mixture of ethyl acetate and hexane.[1][2]
- **Isolation and Purification:** Upon completion of the reaction, the mixture is cooled. The resulting solid precipitate is collected by filtration, washed with a cold solvent like methanol, and then dried.[1][3] The crude product can be further purified by recrystallization from a solvent such as methanol to yield the pure Schiff base derivative.[3]

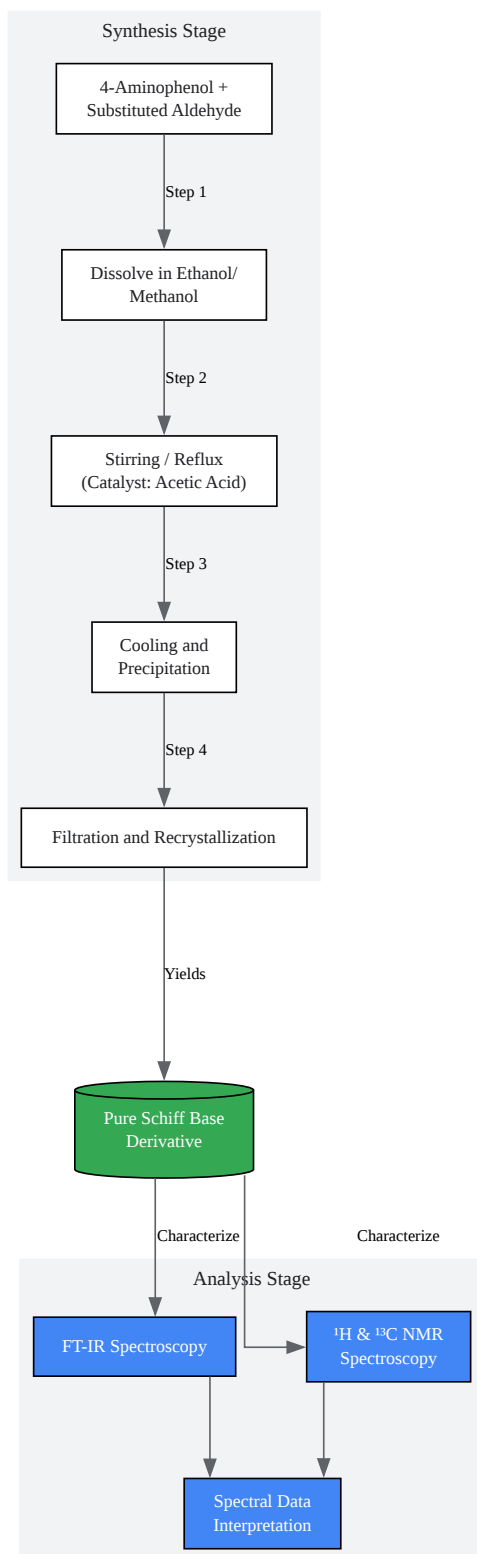
Spectral Analysis:

- **FT-IR Spectroscopy:** Spectra are typically recorded using a Fourier Transform Infrared spectrometer. Samples are often prepared as KBr pellets.[1]
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 300, 400, or 500 MHz). Deuterated solvents, most commonly DMSO- d_6 , are used to dissolve the samples, with Tetramethylsilane (TMS) serving as the internal standard.[1][4]

Experimental and Synthetic Workflow

The general workflow for the synthesis and characterization of **4-Benzylideneaminophenol** derivatives is outlined below. This process begins with the selection of reactants and proceeds through synthesis, purification, and detailed spectral analysis to confirm the structure of the final compounds.

General Workflow for Synthesis and Analysis

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Caption: General workflow for the synthesis and spectral characterization of 4-Benzylideneaminophenol derivatives.

Comparative Spectral Data

The spectral data provide definitive evidence for the formation of the Schiff base derivatives. The key diagnostic signals are the stretching vibration of the imine (C=N) group in the FT-IR spectra and the chemical shifts of the azomethine proton (-CH=N-) and carbon in the NMR spectra.

FT-IR Spectral Data:

The formation of the imine linkage is confirmed by the appearance of a characteristic stretching band (ν) for the C=N group, typically in the range of 1604-1619 cm^{-1} .^[1] The absence of distinct, sharp O-H stretching bands is often noted, suggesting strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen.^[1]

Derivative Name	Key Functional Group	Wavenumber (cm^{-1})	Reference
(E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol	C=N (imine) stretch	1619	[1]
(E)-4-(((5-bromofuran-2-yl)methylene)amino)phenol	C=N (imine) stretch	1604	[1]
(E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol	NO ₂ asymmetric stretch	~1545	[1]
NO ₂ symmetric stretch	~1339	[1]	
4-Aminophenol (Starting Material)	O-H stretch	3338	[2]
N-H stretch	3282	[2]	

¹H-NMR Spectral Data:

The ¹H-NMR spectra are crucial for confirming the structure, with the most diagnostic signal being the singlet corresponding to the azomethine proton (–CH=N–). This proton is typically deshielded and appears in the δ 8.3-8.9 ppm region.^[1]^[2] The phenolic -OH proton also gives a characteristic singlet, often at a downfield shift (δ 9.6-9.8 ppm), indicating its involvement in hydrogen bonding.^[1]

Derivative Name	Proton Type	Chemical Shift (δ , ppm)	Multiplicity	Reference
(E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol	–CH=N– (Imine)	8.64	Singlet	[1]
OH (Phenolic)	9.63	Singlet	[1]	
(E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol	–CH=N– (Imine)	8.53	Singlet	[1]
OH (Phenolic)	9.77	Singlet	[1]	
(E)-4-((3-(benzyloxy)-4-methoxybenzylidene)amino)phenol	–CH=N– (Imine)	8.89	Singlet	[1]
OH (Phenolic)	9.83	Singlet	[1]	
O-CH ₂ (Benzylic)	5.19	Singlet	[1]	
O-CH ₃ (Methoxy)	3.90	Singlet	[1]	
General Range for various derivatives	–CH=N– (Imine)	8.38 - 8.89	Singlet	[2]
OH (Phenolic)	9.31 - 9.72	Singlet	[2]	

¹³C-NMR Spectral Data:

The ¹³C-NMR spectra further corroborate the formation of the Schiff bases. The azomethine carbon (–CH=N–) signal is a key indicator, typically appearing in the range of 144-164 ppm.[1]

[5] The chemical shift of this carbon is influenced by the electronic nature of the substituents on the aldehyde ring.[6]

Derivative Name	Carbon Type	Chemical Shift (δ , ppm)	Reference
(E)-4-(((5-bromothiophen-2-yl)methylene)amino)phenol	C-OH (Phenolic)	157.08	[1]
C-8 (Azomethine related)	149.88	[1]	
(E)-4-(((5-nitrofuran-2-yl)methylene)amino)phenol	C-OH (Phenolic)	158.33	[1]
C-8 (Azomethine related)	144.09	[1]	
(E)-4-((3-(benzyloxy)-4-methoxybenzylidene)amino)phenol	C-9 (Azomethine related)	163.85	[1]
C-OH (Phenolic)	157.12	[1]	
General Range for Carbonyls (Ketones/Aldehydes)	C=O	190 - 230	[4]
General Range for Azomethine Carbon	C=N	~160 - 164	[5][7]

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